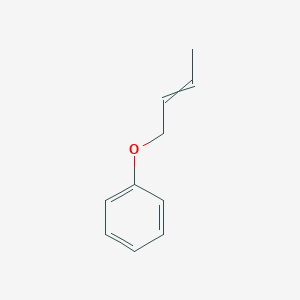
Benzene, (2-butenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-butenyloxy)- is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, (2-butenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (2-butenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Benzene, (2-butenyloxy)- is characterized by a benzene ring substituted with a 2-butenyloxy group. Its molecular weight is approximately 148.205 g/mol. The compound's structure can be represented as follows:
This structure contributes to its reactivity and utility in various chemical processes.
Intermediate in Organic Synthesis
Benzene, (2-butenyloxy)- serves as an important intermediate in the synthesis of various organic compounds. It can be used to produce more complex molecules through reactions such as:
- Alkylation : Reacting with alkyl halides to form longer-chain hydrocarbons.
- Esterification : Reacting with acids to form esters, which are useful in producing fragrances and flavorings.
Case Study : A study demonstrated the use of Benzene, (2-butenyloxy)- in synthesizing various esters that exhibited enhanced fragrance properties compared to traditional compounds .
Polymer Production
The compound is also utilized in the production of polymers. Its reactive double bond allows it to participate in polymerization reactions, leading to the formation of copolymers that can be used in coatings, adhesives, and sealants.
Data Table 1: Polymerization Characteristics
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Poly(butylene) | Benzene, (2-butenyloxy)- | Flexible, UV resistant |
| Poly(ester) | Benzene, (2-butenyloxy)- with acids | Durable, high tensile strength |
Insecticide Development
Benzene, (2-butenyloxy)- has been investigated for its potential use as an insecticide. Research indicates that when combined with other active ingredients, it enhances insecticidal properties.
Case Study : A patent describes a formulation containing Benzene, (2-butenyloxy)- that showed increased effectiveness against common agricultural pests when applied as part of a mixture .
Herbicide Formulation
The compound is also being explored for use in herbicides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.
Data Table 2: Herbicidal Efficacy
| Herbicide Type | Active Ingredient | Efficacy Rate (%) |
|---|---|---|
| Selective Herbicide | Benzene, (2-butenyloxy)- + Glyphosate | 85% against broadleaf weeds |
| Non-selective Herbicide | Benzene, (2-butenyloxy)- + Paraquat | 90% overall weed control |
Environmental Considerations
The environmental impact of using Benzene, (2-butenyloxy)- in industrial applications is a critical area of research. Studies have focused on its degradation pathways and potential toxicity to non-target organisms.
Findings : Research indicates that while the compound is effective in its applications, it may pose risks if released into the environment without proper management .
Propiedades
Número CAS |
14503-58-3 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
but-2-enoxybenzene |
InChI |
InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8H,9H2,1H3 |
Clave InChI |
USBQRZMRUABNHR-UHFFFAOYSA-N |
SMILES |
CC=CCOC1=CC=CC=C1 |
SMILES canónico |
CC=CCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















